10-Hydroxy Camptothecin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

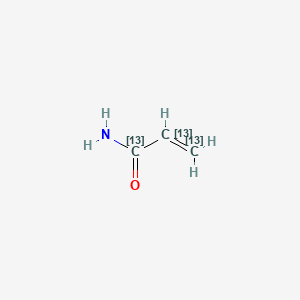

10-Hydroxy Camptothecin-d5 is a biochemical used for proteomics research . It is a derivative of Camptothecin, a naturally occurring cytotoxic alkaloid that has a unique intracellular target, topoisomerase I . The compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I .

Synthesis Analysis

Camptothecin and its synthetic analogues have been developed to facilitate parenteral administration of the active lactone form of the compound by introducing functional groups to enhance solubility . In irinotecan, a piperidino–piperidino carbonyl moiety was introduced at the 10-hydroxy position which greatly increases the compound water-solubility .Molecular Structure Analysis

The molecular formula of this compound is C20H11D5N2O5, and it has a molecular weight of 369.38 . It is a derivative of Camptothecin, which has a planar pentacyclic ring structure, that includes a pyrrolo [3,4-β]-quinoline moiety .Chemical Reactions Analysis

Camptothecin and its derivatives, including this compound, act by a unique mechanism inhibiting DNA topoisomerase . DNA topoisomerase I covalently binds to double-stranded DNA, forming a cleavable complex and producing a single-strand break .Physical And Chemical Properties Analysis

This compound is a solid substance . It is slightly soluble in DMSO and methanol when heated . It has a melting point of >216° C (dec.) and a predicted boiling point of 820.7° C at 760 mmHg . Its predicted density is 1.6 g/cm^3 and the refractive index is n20D 1.78 .Mecanismo De Acción

Safety and Hazards

10-Hydroxy Camptothecin-d5 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed and suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The camptothecins, including 10-Hydroxy Camptothecin-d5, are a maturing class of anticancer agents . Current efforts in research focus on construction of better drugs, prodrugs, and new forms of administration . There is also interest in combining camptothecins with other anticancer drugs and treatment modalities, as well as gaining a better understanding of the factors contributing to tumor sensitivity and resistance .

Propiedades

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-3-methylanilino]ethanol;methyl sulfate](/img/no-structure.png)

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)